molecular formula C8H14N4O2 B1476896 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2097955-42-3

2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1476896
CAS RN: 2097955-42-3
M. Wt: 198.22 g/mol
InChI Key: WUFKATSGIDKGNP-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound. It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one, can be achieved through two main strategies :


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing pyrrole and pyridine units, are of significant interest due to their broad spectrum of biological activity. The azido group (-N3) is a versatile functional group that can participate in various chemical reactions, including click chemistry, to form complex heterocyclic structures. The utility of azido compounds in synthesizing heterocyclic frameworks is demonstrated through the synthesis of azido-bridged metal complexes and their applications in materials science and catalysis. For example, azido-bridged transition metal complexes exhibit interesting magnetic properties and potential for corrosion inhibition in mild steel, showcasing the interdisciplinary applications of such compounds in chemistry and materials science (Das et al., 2017).

Catalysis

Azido groups play a crucial role in catalytic applications, particularly in the formation of carbon-heteroatom bonds. The synthesis of palladium(II) complexes involving azido ligands demonstrates the catalytic utility of these complexes in methoxycarbonylation reactions, a process essential for producing esters from olefins (Zulu et al., 2020). Such catalytic processes are fundamental in industrial chemistry, highlighting the relevance of azido compounds in synthesizing valuable chemical products.

Magnetic Materials

The synthesis of binuclear and polynuclear metal complexes using azido ligands has led to materials with significant magnetic properties. These complexes serve as models to understand magnetic coupling mechanisms and have potential applications in information storage and quantum computing. The diverse coordination modes of azido ligands with metal ions result in materials exhibiting ferromagnetic or antiferromagnetic interactions, depending on the structural arrangement of the metal centers and azido bridges (Zhang et al., 2012).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-azido-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-14-6-7-2-3-12(5-7)8(13)4-10-11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFKATSGIDKGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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